N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
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Description
N-(1,3-benzothiazol-2-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H14N6O2S2 and its molecular weight is 434.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of CCG-28636 are the Rho pathway and the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . The Rho pathway plays a crucial role in cell signaling events associated with several human cancers . MRTF-A, on the other hand, is a transcriptional coactivator that plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-28636 acts as a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It inhibits SRF-driven luciferase expression in cells following stimulation with constitutively active Gα13 . The compound also inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
CCG-28636 affects the Rho/SRF pathway, which is involved in several in vitro cancer cell functional assays . The Rho family of small GTPases play important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation .
Result of Action
CCG-28636 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-16(23-20-22-14-8-4-5-9-15(14)30-20)11-29-19-24-17-13(18(28)25-19)10-21-26(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVUXBPHXQKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.